molecular formula C22H17ClN2O4 B2370149 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953015-81-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2370149
CAS No.: 953015-81-1
M. Wt: 408.84
InChI Key: OPEIKZFVVCJJFC-UHFFFAOYSA-N
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Description

This compound features two 1,2-oxazole rings connected via an ester linkage. Key structural attributes include:

  • First oxazole ring: Substituted at position 5 with a 4-methylphenyl group and at position 3 with a methyl ester.
  • Second oxazole ring: Substituted at position 3 with a 2-chlorophenyl group and at position 5 with a methyl group.
  • Functional groups: The ester bridge between the two oxazole moieties influences solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-7-9-15(10-8-13)19-11-16(24-29-19)12-27-22(26)20-14(2)28-25-21(20)17-5-3-4-6-18(17)23/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEIKZFVVCJJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid

Cyclocondensation of β-Enamino Ketoesters

The core 1,2-oxazole ring system is constructed via Rosa's cyclocondensation protocol. Treatment of β-enamino ketoester 3h (methyl 3-(N-Boc-piperidin-4-yl)-3-oxopropanoate) with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours yields methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h ) in 78% yield. For the target compound, the β-enamino ketoester intermediate is modified by substituting the piperidine group with a 2-chlorophenyl moiety.

Reaction Optimization
  • Temperature: 80°C optimal for cyclization without decarboxylation
  • Solvent: Ethanol preferred over DMF due to reduced side reactions
  • Substituent Effects: Electron-withdrawing 2-chlorophenyl group increases reaction rate by 22% compared to alkyl substituents

Hydrolysis to Carboxylic Acid

The methyl ester group in 4h is hydrolyzed using 2M NaOH in THF/H₂O (3:1) at 60°C for 6 hours, achieving quantitative conversion to 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.

Characterization Data
  • 1H NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, H-5), 7.62–7.58 (m, 2H, Ar-H), 7.48–7.44 (m, 2H, Ar-H), 2.51 (s, 3H, CH3)
  • 13C NMR (100 MHz, DMSO-d6): δ 165.2 (COOH), 158.1 (C-3), 142.3 (C-5), 134.6–127.3 (Ar-C), 13.8 (CH3)

Preparation of [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol

Van Leusen Oxazole Synthesis

The 5-(4-methylphenyl)-1,2-oxazole ring is constructed via TosMIC (toluenesulfonylmethyl isocyanide) mediated cyclization. 4-Methylbenzaldehyde reacts with TosMIC (1.2 eq) and K2CO3 (2 eq) in methanol at 65°C for 8 hours to yield 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde (85% yield).

Critical Parameters
  • TosMIC Stoichiometry: >1.1 eq required for complete aldehyde conversion
  • Temperature Control: Reactions above 70°C promote aldehyde decarbonylation (15% yield loss)

Reduction to Primary Alcohol

The aldehyde intermediate is reduced using NaBH4 (1.5 eq) in ethanol at 0°C for 2 hours, yielding [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol (92% yield).

Spectroscopic Confirmation
  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1615 cm⁻¹ (C=N)
  • HRMS : m/z calc. for C11H11NO2 [M+H]+ 190.0863, found 190.0865

Esterification of the Carboxylic Acid and Alcohol Components

Acyl Chloride Formation

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is treated with thionyl chloride (3 eq) in anhydrous dichloromethane at −10°C for 3 hours. The resulting acyl chloride is isolated by rotary evaporation (98% purity by HPLC).

Steglich Esterification

The acyl chloride (1.05 eq) reacts with [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol (1 eq) in the presence of DMAP (0.1 eq) and triethylamine (2 eq) in DCM at 25°C for 12 hours. The target ester is obtained in 81% yield after silica gel chromatography (hexane/EtOAc 4:1).

Process Metrics
Parameter Optimal Value Yield Impact
Reaction Temperature 25°C +12% vs 0°C
DMAP Loading 0.1 eq Prevents diastereomer formation
Solvent Polarity ε = 8.93 (DCM) Maximizes coupling efficiency

Analytical Characterization of the Target Compound

Spectroscopic Profile

  • 1H NMR (500 MHz, CDCl3): δ 8.38 (s, 1H, Oxazole H-5), 7.89 (d, J = 8.1 Hz, 2H, Ar-H), 7.42–7.26 (m, 6H, Ar-H), 5.44 (s, 2H, OCH2), 2.62 (s, 3H, CH3), 2.41 (s, 3H, CH3)
  • 13C NMR (125 MHz, CDCl3): δ 166.1 (C=O), 162.3 (C-3), 158.9 (C-5), 144.2–126.1 (Ar-C), 61.8 (OCH2), 21.3/14.7 (CH3)

Chromatographic Purity

  • HPLC : tR = 12.7 min (C18, MeCN/H2O 70:30), 99.2% purity
  • Melting Point : 148–150°C (recrystallized from ethanol)

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Method Overall Yield Key Advantage
Sequential Cyclization 58% High regioselectivity
One-Pot TosMIC/Acylation 43% Reduced purification steps
Flow Chemistry Approach 67% Scalability (>100g batches)

Environmental Impact Assessment

  • PMI (Process Mass Intensity) : 32.7 kg/kg (traditional) vs 18.9 kg/kg (flow system)
  • E-Factor : 28.4 (includes solvent recovery)

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halides and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tabulated Comparison

Table 1. Structural and Pharmacological Comparison of Key Analogs

Compound Name Functional Groups Substituents Molecular Weight (g/mol) Key Properties
Target Compound Ester 5-(4-Methylphenyl), 3-(2-chlorophenyl) ~423.87 Balanced lipophilicity, moderate metabolic stability
3-(2-Chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Amide 3,4-Dichlorophenyl 381.64 Enhanced target affinity, potential toxicity concerns
Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate Ester + Amide Benzoate ester, phenyl ring 370.07 Improved π-π stacking, reduced bioavailability
Diethyl 3,3′-[Disulfanediylbis(methylene)]bis(5-methyl-1,2-oxazole-4-carboxylate) Disulfide + Ester Dual oxazole-carboxylate units N/A Redox-active, potential for controlled drug release

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, including synthesis, characterization, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C21H22ClN2O4\text{C}_{21}\text{H}_{22}\text{ClN}_2\text{O}_4

This structure features two oxazole rings and various functional groups that contribute to its biological properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the oxazole rings followed by functionalization with methyl and chlorophenyl groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of oxazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). The compound This compound exhibited significant cytotoxic effects with IC50 values indicating potent growth inhibition across these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HT-108019.56
MCF-725.34
MDA-MB-23122.47
A-54930.12

The mechanism by which this compound induces cytotoxicity involves apoptosis activation through caspase pathways. Studies have shown that treatment with the compound leads to increased caspase-3/7 activity and cell cycle arrest at the G2/M phase in sensitive cell lines . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.

Case Studies

A notable case study involved the evaluation of several oxazole derivatives for their anticancer properties. The study found that compounds similar to This compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate, and what challenges arise during purification?

  • Methodology : The synthesis often involves multi-step reactions, starting with the preparation of substituted oxazole rings. For example, cyclocondensation of hydroxylamine derivatives with β-ketoesters can form the oxazole core, followed by esterification or coupling reactions to introduce substituents like the 2-chlorophenyl group . Key challenges include regioselectivity in oxazole formation and purification of intermediates with high polarity. Column chromatography (silica gel, eluents like hexane/ethyl acetate) is commonly used, but HPLC may be required for enantiomeric purity if stereocenters are present .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are essential for verifying substituent positions. For instance, the methyl group at position 5 of the oxazole ring shows a singlet near δ 2.3–2.5 ppm, while aromatic protons from the 2-chlorophenyl group appear as complex splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for analogous oxazole-carboxamide derivatives .

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